molecular formula Ba3Sb2+6 B13815016 Barium antimonide

Barium antimonide

Cat. No.: B13815016
M. Wt: 655.5 g/mol
InChI Key: RDOKQNDHCMJXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium antimonide (BaSb) is an inorganic compound composed of barium (Ba) and antimony (Sb). Barium, an alkaline earth metal, likely forms an ionic or intermetallic compound with antimony, a metalloid. Antimonides, in general, exhibit diverse bonding characteristics, ranging from covalent (e.g., III-V semiconductors) to Zintl phases with anionic Sb³⁻ networks .

Properties

Molecular Formula

Ba3Sb2+6

Molecular Weight

655.5 g/mol

InChI

InChI=1S/3Ba.2Sb/q3*+2;;

InChI Key

RDOKQNDHCMJXRO-UHFFFAOYSA-N

Canonical SMILES

[Sb].[Sb].[Ba+2].[Ba+2].[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium antimonide can be synthesized through various methods, including solid-state reactions and thermal deposition techniques. One common method involves the reaction of barium and antimony at high temperatures in a controlled atmosphere. The reaction conditions often require temperatures above 1000°C and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, this compound is produced using high-temperature furnaces and specialized equipment to ensure the purity and consistency of the compound. The process involves the careful control of temperature, pressure, and atmosphere to achieve the desired crystal structure and properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following antimonides are selected for comparison based on structural motifs, electronic properties, or applications:

Indium Antimonide (InSb)

  • Structure : Zinc blende (cubic) .
  • Bandgap : Narrow (0.17 eV at 300 K), enabling infrared (IR) photodetection .
  • Applications : Mid-IR photodetectors, high-mobility transistors .
  • Key Contrasts: InSb is a covalent III-V semiconductor, whereas BaSb is expected to exhibit ionic/metallic bonding due to Ba's electropositivity.

Gallium Antimonide (GaSb)

  • Structure : Zinc blende .
  • Bandgap : 0.73 eV (direct), suitable for near-IR applications .
  • Applications : Lasers, thermophotovoltaics, and experimental anti-cancer agents .
  • Key Contrasts :
    • GaSb’s covalent bonding contrasts with BaSb’s predicted ionic character.
    • GaSb is actively researched for biomedical applications, whereas BaSb’s biological relevance is unexplored .

Erbium Antimonide (ErSb)

  • Structure : Cubic (NaCl-type) .
  • Properties : Magnetic and semiconducting behavior due to Er³⁺ and Sb³⁻ ions .

Zintl Phases (e.g., EuPd₂Sb₂)

  • Structure : Layered tetragonal with Sb³⁻ networks .
  • Properties : Mixed ionic-covalent bonding, metallic/semiconducting behavior .
  • Key Contrasts :
    • EuPd₂Sb₂ contains transition metals (Pd) and rare earths (Eu), whereas BaSb lacks such complexity.
    • Zintl phases often host exotic electronic states (e.g., superconductivity), but BaSb’s electronic structure is uncharacterized .

Q & A

Q. What are the optimal synthesis methods for barium antimonide (BaSb) in nanostructured forms?

  • Methodological Answer : this compound nanostructures can be synthesized using vapor-liquid-solid (VLS) growth, a method widely applied to other antimonides like GaSb and InSb. Key parameters include:
  • Catalyst selection : Use Au or Bi nanoparticles to initiate nanowire growth, ensuring stoichiometric control .
  • Temperature gradients : Maintain growth temperatures between 450–600°C to balance precursor decomposition and crystallinity .
  • Post-synthesis characterization : Employ XRD for phase identification and TEM/EDS for elemental mapping to validate composition .
    Challenges include minimizing oxygen contamination, which can form secondary phases like barium oxide.

Q. How can the electronic band structure of this compound be experimentally determined?

  • Methodological Answer : The band structure of BaSb can be resolved using a combination of experimental and computational approaches:
  • Angle-resolved photoemission spectroscopy (ARPES) : Directly measures valence band dispersion and Fermi surfaces .
  • Density functional theory (DFT) : Employ the Bagayoko-Zhao-Williams (BZW) method with local density approximation (LDA) to avoid over-complete basis sets and achieve ground-state accuracy. Validate results against experimental lattice constants (e.g., 6.09593 Å for zb-GaSb as a reference) .
  • Optical absorption spectroscopy : Determine the direct/indirect bandgap by analyzing absorption edges and comparing with DFT-predicted transitions .

Advanced Research Questions

Q. How to analyze the magnetoresistance behavior of this compound under varying temperatures and magnetic fields?

  • Methodological Answer : Magnetoresistance studies in BaSb require low-temperature (4.2–50 K) and high-magnetic-field (0–14 T) setups:
  • Shubnikov-de Haas (SdH) oscillations : Observe periodic magnetoresistance oscillations to extract cyclotron effective mass (mm^*) and Fermi energy (EFE_F). Use the Lifshitz-Kosevich formula to model temperature-dependent damping .
  • Deformation effects : Apply uniaxial stress to study Berry phase emergence, a hallmark of topological states. Compare oscillation amplitudes in deformed vs. undeformed samples to identify phase transitions .
  • Data contradiction resolution : Cross-check carrier concentrations via Hall effect measurements if SdH-derived EFE_F conflicts with DFT predictions .

Q. What computational approaches are reliable for predicting the topological properties of this compound?

  • Methodological Answer : Topological properties of BaSb can be modeled using:
  • Ab initio DFT + Berry phase analysis : Compute the Z2\mathbb{Z}_2 invariant using hybrid functionals (e.g., HSE06) to account for spin-orbit coupling (SOC). For deformed systems, track Berry phase accumulation in Landau fan diagrams .
  • Transport property simulations : Use Boltzmann transport equations with inputs from DFT-calculated band velocities and scattering rates to predict anomalous Hall conductivity .
  • Validation against experimental data : Compare computed topological surface states with ARPES or scanning tunneling microscopy (STM) results to resolve discrepancies in SOC strength .

Q. How can the thermal stability and defect tolerance of this compound be assessed for device applications?

  • Methodological Answer : Stability and defect studies involve:
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures in inert and reactive atmospheres to identify oxidation pathways .
  • Positron annihilation spectroscopy : Detect vacancy defects and correlate with carrier mobility reductions observed in Hall effect data .
  • First-principles defect calculations : Use DFT+U to model formation energies of antisite defects (e.g., BaSb_\text{Sb}) and their impact on electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.